molecular formula C22H12N2O3 B2828170 4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 446278-28-0

4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No. B2828170
CAS RN: 446278-28-0
M. Wt: 352.349
InChI Key: DNRGVUCKMDXEQS-UHFFFAOYSA-N
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Description

“4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide” is a chemical compound with the molecular formula C22H12N2O3 . It is a derivative of anthraquinone, which is a type of aromatic organic compound . This compound is of interest due to its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .


Synthesis Analysis

The synthesis of “this compound” has been reported in the literature . The compound was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized compound was characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various spectroscopic methods . These methods include 1H-NMR, 13C-NMR, IR, and GC-MS, which provide detailed information about the structure and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 538.8±50.0 °C, a predicted density of 1.42±0.1 g/cm3, and a predicted pKa of 11.83±0.20 .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the use of compounds structurally related to 4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide in the synthesis of novel derivatives with potential antimicrobial properties. For instance, derivatives synthesized through reactions involving thiazolidinone, thiazoline, and thiophene have exhibited promising antimicrobial activities. These findings highlight the potential of these compounds in contributing to the development of new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Colorimetric Sensing

Compounds related to this compound have been explored for their potential in colorimetric sensing applications, particularly for the detection of fluoride ions. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their ability to exhibit drastic color transitions in response to fluoride anion concentrations, demonstrating their utility in naked-eye detection of fluoride anion in solutions (Younes et al., 2020).

Organic Light-Emitting Devices (OLEDs)

The molecular structure inherent to this compound facilitates its application in the field of OLEDs. Research indicates that bisanthracene-based donor-acceptor-type compounds, which share a similar anthracenic core, can be highly efficient as deep-blue emitting dopants in OLEDs. These findings suggest that modifications of the core structure can lead to significant improvements in light-emitting efficiency and color purity, making them valuable for advanced display and lighting technologies (Hu et al., 2014).

Synthesis of Novel Compounds

The chemical flexibility of this compound facilitates its use as a precursor in the synthesis of complex molecules. For example, reactions involving cyanoformates and cyanoformamides with alkynes under nickel/Lewis acid catalysis have been employed to create β-cyano-substituted acrylates and acrylamides. These processes underscore the compound's role in synthesizing versatile building blocks for further chemical transformations, contributing to the development of novel materials and therapeutic agents (Hirata et al., 2010).

properties

IUPAC Name

4-cyano-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O3/c23-12-13-8-10-14(11-9-13)22(27)24-18-7-3-6-17-19(18)21(26)16-5-2-1-4-15(16)20(17)25/h1-11H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRGVUCKMDXEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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